Cas no 1346708-06-2 (2-((2-Methoxybenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

2-((2-Methoxybenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester derivative featuring a pyridine core functionalized with a 2-methoxybenzyloxy group and a pinacol boronate moiety. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where its boronate ester group facilitates efficient palladium-catalyzed aryl-aryl bond formation. The methoxybenzyloxy substituent enhances solubility and stability, making it suitable for diverse synthetic applications. Its high purity and well-defined structure ensure reliable performance in medicinal chemistry and materials science research. The product is particularly valuable for constructing complex heterocyclic frameworks, offering precise control in organic synthesis. Proper handling under inert conditions is recommended to preserve its reactivity.
2-((2-Methoxybenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine structure
1346708-06-2 structure
Product name:2-((2-Methoxybenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
CAS No:1346708-06-2
MF:C19H24BNO4
MW:341.20916557312
CID:1034485
PubChem ID:71302152

2-((2-Methoxybenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-((2-Methoxybenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
    • 2-[(2-methoxyphenyl)methoxy]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
    • 2-(2-methoxybenzyloxy)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine
    • 1346708-06-2
    • DB-226347
    • DTXSID40744532
    • Inchi: InChI=1S/C19H24BNO4/c1-18(2)19(3,4)25-20(24-18)15-10-11-21-17(12-15)23-13-14-8-6-7-9-16(14)22-5/h6-12H,13H2,1-5H3
    • InChI Key: NAYOJCCFTUSHHG-UHFFFAOYSA-N
    • SMILES: CC1(C)C(C)(C)OB(C2=CC(=NC=C2)OCC3=CC=CC=C3OC)O1

Computed Properties

  • Exact Mass: 341.1798384g/mol
  • Monoisotopic Mass: 341.1798384g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 429
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.8Ų

2-((2-Methoxybenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029181355-1g
2-((2-Methoxybenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
1346708-06-2 95%
1g
554.88 USD 2021-06-01
Chemenu
CM135076-1g
2-((2-Methoxybenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
1346708-06-2 95%+
1g
$528 2023-02-18
Chemenu
CM135076-1g
2-((2-Methoxybenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
1346708-06-2 95 %
1g
$528 2021-08-05

2-((2-Methoxybenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Related Literature

Additional information on 2-((2-Methoxybenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Introduction to 2-((2-Methoxybenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1346708-06-2)

The compound 2-((2-Methoxybenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, identified by the CAS registry number 1346708-06-2, is a highly specialized organic molecule with significant applications in the fields of organic synthesis and materials science. This compound has garnered attention in recent years due to its unique structural properties and potential for use in advanced chemical systems. The molecule consists of a pyridine ring substituted with a methoxybenzyl group and a tetramethyl dioxaborolane moiety, making it a versatile building block for various chemical reactions.

The synthesis of this compound involves a series of carefully designed steps to ensure high purity and structural integrity. Recent advancements in catalytic methods have enabled more efficient pathways for its production. For instance, researchers have explored the use of transition metal catalysts to facilitate the coupling reactions necessary for constructing the dioxaborolane moiety. These developments have not only improved the yield but also reduced the environmental footprint of the synthesis process.

One of the most notable features of CAS No. 1346708-06-2 is its ability to participate in boron-based cross-coupling reactions. These reactions are pivotal in modern organic chemistry due to their versatility and efficiency in forming carbon-carbon bonds. The presence of the tetramethyl dioxaborolane group makes this compound an ideal substrate for Suzuki-Miyaura coupling reactions. Recent studies have demonstrated that this compound can be effectively utilized in the synthesis of complex aromatic systems with high regioselectivity and yields.

In addition to its role in organic synthesis, this compound has found applications in materials science. Its unique electronic properties make it a promising candidate for use in optoelectronic devices such as organic light-emitting diodes (OLEDs). Researchers have investigated its ability to act as an electron transport layer due to its favorable energy levels and high thermal stability. Recent findings suggest that incorporating this compound into OLED architectures can enhance device efficiency and operational lifetime.

The structural versatility of CAS No. 1346708-06-2 also extends to its potential use in drug discovery. The pyridine ring serves as a scaffold for various bioactive molecules, while the methoxybenzyl group introduces additional functional diversity. Studies have shown that this compound can be modified to target specific biological pathways without compromising its core structural integrity. This makes it a valuable tool for medicinal chemists exploring novel therapeutic agents.

From an environmental standpoint, the development of sustainable synthetic methods for this compound aligns with global efforts to reduce chemical waste and energy consumption. Green chemistry principles have been increasingly integrated into its production processes. For example, solvent-free reaction conditions and recyclable catalysts have been employed to minimize environmental impact while maintaining high product quality.

In conclusion, CAS No. 1346708-06-2 stands as a testament to the ongoing advancements in organic chemistry and materials science. Its unique structure and functional groups make it a valuable asset across multiple disciplines. As research continues to uncover new applications and optimize synthetic pathways, this compound is poised to play an even greater role in shaping future innovations.

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